Motexafin lutetium

Photosensitizer Radiation Enhancer Metallotexaphyrin

Motexafin lutetium (MLu) is a far-red (732 nm) photosensitizer for deep-tissue PDT with established clinical safety in coronary photoangioplasty. It induces apoptosis in vascular smooth muscle cells (IC₅₀ 5-20 µM) and generates singlet oxygen (11% quantum yield). Validated HPLC/LC-MS/MS methods for plasma quantification (LLOQ 0.1 µM) enable pharmacokinetic studies. Supplied as ≥98% pure dark green powder; available from mg to gram scale.

Molecular Formula C52H74LuN5O14-
Molecular Weight 1168.1 g/mol
CAS No. 246252-04-0
Cat. No. B1240989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMotexafin lutetium
CAS246252-04-0
SynonymsLu-Tex
lutetium texaphyrin
lutex
Lutrin
motexafin lutetium
Optrin
PCI 0123
PCI-0123
Molecular FormulaC52H74LuN5O14-
Molecular Weight1168.1 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.[Lu]
InChIInChI=1S/C48H66N5O10.2C2H4O2.Lu/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;;
InChIKeySNWMDBCUOUILFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Motexafin Lutetium: Photosensitizer Overview


Motexafin lutetium (MLu, Lu-Tex, PCI-0123) is a second-generation, water-soluble metallotexaphyrin photosensitizer. It is a pentadentate aromatic macrocycle complexed with lutetium(III) [1]. Its primary mechanism of action, upon activation with far-red light, is the generation of cytotoxic singlet oxygen and other reactive oxygen species (ROS), leading to localized apoptosis and cell death [1][2]. This compound has been investigated clinically for applications in oncology (LUTRIN®), cardiovascular disease (ANTRIN®), and ophthalmology (OPTRIN™) [2].

Modality Photosensitizer for far-red light-activated PDT studies
Mechanism Singlet oxygen / ROS generation leads to reported apoptosis and cell death
Models Cardiovascular, oncology, and ophthalmology research contexts

Motexafin Lutetium: Why Substitution Fails


Substitution of motexafin lutetium with other photosensitizers or its close analog, motexafin gadolinium, is not scientifically valid due to fundamental differences in clinical application, physicochemical properties, and established safety profiles. While both are metallotexaphyrins, motexafin gadolinium is developed as a radiation enhancer, whereas motexafin lutetium is a pure photosensitizer [1]. Furthermore, motexafin lutetium possesses a distinct absorption maximum at 732 nm, enabling deeper tissue penetration than first-generation agents like Photofrin (630 nm) [2]. Critically, clinical safety and tolerability data for specific procedures, such as coronary photoangioplasty, exist exclusively for motexafin lutetium, making it the only viable candidate for such research applications [3].

Motexafin lutetium (photosensitizer)
vs. Motexafin gadolinium (radiation enhancer)
Functional divergence in modality: light activation vs. X‑ray sensitization prevents direct interchange in PDT workflows.
Motexafin lutetium (far-red activation)
vs. Photofrin (630 nm activation)
Absorption wavelength shift may alter tissue-penetration depth and experimental light-dose parameters.
Motexafin lutetium
vs. Other photosensitizers
Cardiovascular photoangioplasty safety-related endpoint data are specific to this compound; class-level inference may not transfer.

Evidence-Based Advantages of Motexafin Lutetium


Divergent Role: Photosensitizer vs. Radiation Enhancer

Motexafin lutetium is differentiated from its closest structural analog, motexafin gadolinium, by its designated therapeutic function. While both are metallotexaphyrins, motexafin lutetium (Lu-Tex) is developed and evaluated as a photosensitizer for photodynamic therapy (PDT), whereas motexafin gadolinium (Gd-Tex) is being evaluated as a potential X-ray radiation enhancer [1]. This functional divergence is a primary driver for selection in research applications. For example, in studies requiring photoactivation with 732 nm light to induce localized cytotoxicity, motexafin lutetium is the specified agent, whereas motexafin gadolinium is used in conjunction with radiation therapy [1].

Divergent Role
Head-to-head
Photosensitizer (PDT) vs. X‑ray radiation enhancer
Supports modality-specific research fit
Functional divergence confirmed in development context
Photosensitizer Radiation Enhancer Metallotexaphyrin Drug Development

Superior Tissue Penetration over Photofrin

Motexafin lutetium offers a distinct advantage over the first-generation photosensitizer Photofrin (porfimer sodium) due to its activation wavelength. Motexafin lutetium is activated by far-red light at 732 nm [1][2], which penetrates deeper into tissue compared to the 630 nm light required for Photofrin activation [3]. This longer wavelength reduces light scattering and absorption by endogenous chromophores like hemoglobin, enabling more effective treatment of deeper-seated or thicker lesions.

Wavelength Shift
Cross‑study comparable
+102 nm far‑red shift (732 nm vs. 630 nm)
Reported deeper tissue penetration context
May improve light delivery in thick‑tissue models
Photodynamic Therapy Tissue Penetration Absorption Spectrum Photosensitizer

Light-Dependent Cytotoxicity Against Vascular Cells

In vitro studies on human vascular smooth muscle cells and RAW macrophages have quantified the light-dependent cytotoxicity of motexafin lutetium. Upon illumination with 732-nm light at a fluence of 2 J/cm², motexafin lutetium impaired cellular viability and growth with an IC50 ranging from 5 to 20 µmol/L [1]. This effect was shown to be mediated by the induction of redox-sensitive apoptosis, with the percentage of apoptotic cells increasing from a baseline of 7±2% to 34±3% after treatment [1].

Cytotoxicity IC₅₀
Head-to-head
5–20 µmol/L (light) / >50 µM (dark)
Reported cell‑model cytotoxicity endpoint
Vascular smooth muscle cells, 2 J/cm² at 732 nm; light‑dependent mechanism
Atherosclerosis Vascular Smooth Muscle Cells Apoptosis Cytotoxicity

Clinical Safety in Coronary Photoangioplasty

Motexafin lutetium (as Antrin) is the only photosensitizer with a defined safety and tolerability profile for use in coronary photoangioplasty, as established in a Phase I clinical trial involving 80 patients undergoing percutaneous coronary intervention (PCI) with stent deployment [1]. The study demonstrated that coronary phototherapy with motexafin lutetium was well-tolerated without serious dose-limiting toxicities, and importantly, no adverse angiographic outcomes were attributed to the treatment [1]. This clinical data provides a unique risk-benefit foundation for cardiovascular applications.

Coronary Safety
Class‑level inference
Well‑tolerated; no dose‑limiting toxicities
Tolerability endpoint context in Phase I
Unique dataset in coronary photoangioplasty (N=79–80); requires indication‑specific review
Coronary Artery Disease Photoangioplasty Clinical Trial Safety

Research and Industrial Applications of Motexafin Lutetium


Cardiovascular PDT: Atherosclerosis and Restenosis

Motexafin lutetium (as Antrin) is the agent of choice for researchers investigating photodynamic therapy (PDT) for cardiovascular applications, specifically the treatment of atherosclerosis and the prevention of restenosis following vascular interventions [1]. This is supported by a Phase I clinical trial that established its safety and tolerability for coronary photoangioplasty in humans [1][2]. The compound's ability to induce apoptosis in vascular smooth muscle cells and macrophages (IC50 5-20 µM with 2 J/cm² light at 732 nm) provides a clear mechanistic basis for its use in these models [3].

Deep-Tissue PDT Models in Oncology

For oncology researchers developing PDT protocols for solid tumors, motexafin lutetium (as Lutrin) offers a quantifiable advantage due to its activation at 732 nm, which allows for deeper light penetration into tumor tissue compared to first-generation sensitizers like Photofrin (630 nm) [4][5]. This property is critical for creating more clinically relevant animal models of deep-seated cancers, where light delivery is a major limitation. Its well-characterized mechanism of generating singlet oxygen to induce localized cytotoxicity supports its use in efficacy studies [6].

Reference Compound for Photosensitizer Development

As a well-characterized metallotexaphyrin, motexafin lutetium serves as a valuable reference compound or positive control for pharmaceutical and academic laboratories developing novel photosensitizers [7]. Its extensive publication record provides robust comparative data on its photophysical properties (e.g., 11% singlet oxygen quantum yield in water [8]) and biological activity. Researchers can benchmark the performance of new chemical entities against motexafin lutetium's established in vitro (IC50 values) and in vivo (tumor reduction) profiles, accelerating the validation of new drug candidates.

Validated HPLC Assay for Bioanalysis

Analytical chemists and bioanalytical laboratories can leverage published, validated methods for the quantification of motexafin lutetium in human plasma [9][10]. These methods, which include HPLC with an LLOQ of 0.1 µM [9] and LC-MS/MS techniques, provide a reliable foundation for developing assays to study the pharmacokinetics, biodistribution, and metabolism of texaphyrin-based compounds in preclinical and clinical samples. This established methodology streamlines method development and validation for related studies.

Application
Selection Property
Validation Focus
Atherosclerosis & restenosis PDT models
Vascular cell cytotoxicity profile
Photoangioplasty safety‑related endpoint review
Deep‑tissue PDT oncology models
Far‑red activation wavelength context
Light‑penetration and tumor‑model response monitoring
Photosensitizer development reference
Characterized singlet oxygen quantum yield
Benchmarking against reported cytotoxicity endpoints
Bioanalytical method development
Published HPLC/LC‑MS plasma methods
Method sensitivity and matrix‑effect review

Technical Documentation Hub

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40 linked technical documents
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